molecular formula C22H19ClF3N5O3 B8128702 N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide

N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide

Cat. No.: B8128702
M. Wt: 493.9 g/mol
InChI Key: CDPXXYMZZALUPJ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a phenoxy group, and a urea linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Urea Linkage: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an isocyanate to form the urea derivative.

    Coupling with Phenoxy Group: The urea derivative is then coupled with a phenoxy compound under basic conditions to form the intermediate.

    Introduction of the Pyridine Ring: The intermediate is further reacted with a pyridine-2-carboxylic acid derivative to introduce the pyridine ring.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and aminoethyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for drug design and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes can inhibit or modulate their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide: shares similarities with other urea derivatives and pyridine-containing compounds.

    4-Chloro-3-(trifluoromethyl)phenylurea: A simpler urea derivative with similar structural features.

    Pyridine-2-carboxamide: A compound with a similar pyridine ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.

Properties

IUPAC Name

N-(2-aminoethyl)-4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N5O3/c23-18-6-3-14(11-17(18)22(24,25)26)31-21(33)30-13-1-4-15(5-2-13)34-16-7-9-28-19(12-16)20(32)29-10-8-27/h1-7,9,11-12H,8,10,27H2,(H,29,32)(H2,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXXYMZZALUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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